3-Amino-1-[(3-fluorophenyl)methyl]cyclobutan-1-ol
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Overview
Description
3-Amino-1-[(3-fluorophenyl)methyl]cyclobutan-1-ol is a chemical compound with the molecular formula C₁₁H₁₄FNO and a molecular weight of 195.23 g/mol . This compound features a cyclobutanol ring substituted with an amino group and a fluorophenylmethyl group, making it an interesting subject for various chemical and pharmaceutical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-[(3-fluorophenyl)methyl]cyclobutan-1-ol typically involves the following steps:
Formation of the Cyclobutanol Ring: The cyclobutanol ring can be synthesized through a involving suitable precursors.
Introduction of the Fluorophenylmethyl Group: The fluorophenylmethyl group can be introduced via a nucleophilic substitution reaction using a fluorophenylmethyl halide.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-[(3-fluorophenyl)methyl]cyclobutan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino and fluorophenylmethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Amino-1-[(3-fluorophenyl)methyl]cyclobutan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-1-[(3-fluorophenyl)methyl]cyclobutan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorophenylmethyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-[(4-fluorophenyl)methyl]cyclobutan-1-ol
- 3-Amino-1-[(2-fluorophenyl)methyl]cyclobutan-1-ol
- 3-Amino-1-[(3-chlorophenyl)methyl]cyclobutan-1-ol
Uniqueness
3-Amino-1-[(3-fluorophenyl)methyl]cyclobutan-1-ol is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets compared to its analogs.
Properties
IUPAC Name |
3-amino-1-[(3-fluorophenyl)methyl]cyclobutan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c12-9-3-1-2-8(4-9)5-11(14)6-10(13)7-11/h1-4,10,14H,5-7,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRIETLSXBVWMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(CC2=CC(=CC=C2)F)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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